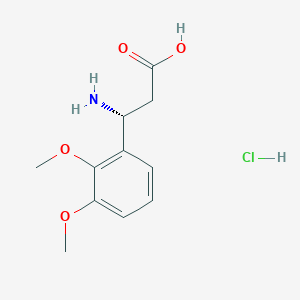![molecular formula C14H12N2O3S B12951162 Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- CAS No. 651749-15-4](/img/structure/B12951162.png)
Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a thiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, which can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Applications De Recherche Scientifique
3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds like imidazole and its derivatives share the imidazolidinone ring structure and exhibit similar biological activities.
Thiophene derivatives: Compounds such as thiophene and its derivatives are known for their electronic properties and are used in similar applications.
Uniqueness
3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the thiophene group enhances its electronic properties, while the imidazolidinone ring provides a versatile scaffold for further functionalization .
Propriétés
Numéro CAS |
651749-15-4 |
|---|---|
Formule moléculaire |
C14H12N2O3S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
3-(2-oxo-3-thiophen-3-ylimidazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(18)10-2-1-3-11(8-10)15-5-6-16(14(15)19)12-4-7-20-9-12/h1-4,7-9H,5-6H2,(H,17,18) |
Clé InChI |
CTSDQASJIGFOFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1C2=CSC=C2)C3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)

![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)





![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)


![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12951165.png)
